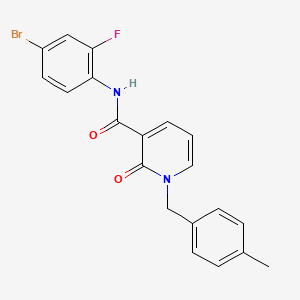

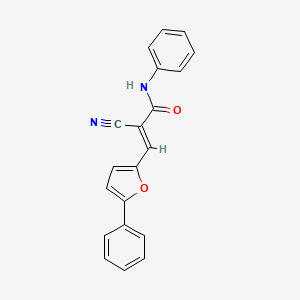

N-(4-bromo-2-fluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-bromo-2-fluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a derivative of dihydropyridine with potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of various benzylamines with other chemical entities to form the desired carboxamide structure. For instance, the synthesis of antipyrine derivatives, as reported in one of the papers, involves the reaction of benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate . Similarly, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involves the condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by X-ray crystallography, which reveals the presence of hydrogen bonds and other intermolecular interactions that stabilize the crystal structure . For example, the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide is sustained by hydrogen bonds forming infinite chains . These findings suggest that similar hydrogen bonding patterns could be expected in the compound of interest.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their ability to form stable crystal structures through hydrogen bonding and other non-covalent interactions, as seen in the antipyrine-like derivatives . The presence of halogen atoms can influence the molecular conformation and supramolecular aggregation, as seen in the N-(fluorophenyl)pyridinecarboxamides . These properties are crucial for understanding the solubility, stability, and potential biological activity of the compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Compounds structurally related to N-(4-bromo-2-fluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been investigated for their potential as inhibitors in various biological pathways. For example, derivatives have been studied for their selective inhibition of the Met kinase superfamily, which plays a crucial role in cancer cell growth and metastasis. These compounds demonstrated significant tumor stasis in preclinical models, highlighting their potential for cancer therapy (Schroeder et al., 2009).

Organic Synthesis and Chemical Properties

- The use of fluorine in organic compounds, such as those related to the compound , has been extensively studied due to fluorine's unique effects on the biological activity, stability, and solubility of pharmaceuticals. Research into the metabolic fate and disposition of potent HIV integrase inhibitors using 19F-NMR spectroscopy exemplifies the importance of fluorinated compounds in drug discovery and development (Monteagudo et al., 2007).

Material Science and Polymer Chemistry

- In the realm of material science, related compounds have been utilized in the synthesis of new aromatic polyamides with enhanced properties. These materials exhibit remarkable solubility, thermal stability, and mechanical strength, making them suitable for advanced applications in electronics, coatings, and as structural materials (Hsiao et al., 1999).

Biological Activity and Pharmacology

- Investigating the role of orexin receptors in compulsive food consumption, compounds have been synthesized to act as selective antagonists. These studies provide insights into the mechanisms underlying binge eating and offer potential pathways for developing treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Eigenschaften

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrFN2O2/c1-13-4-6-14(7-5-13)12-24-10-2-3-16(20(24)26)19(25)23-18-9-8-15(21)11-17(18)22/h2-11H,12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUVOHDJJPKOME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2552042.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide](/img/structure/B2552043.png)

![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2552047.png)

![1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2552050.png)

![N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2552051.png)

![N-cyclohexyl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2552055.png)

![1-[2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2552057.png)

![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]glycinamide](/img/structure/B2552059.png)

![Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2552061.png)